4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
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Overview
Description
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.
Bromination: The bromine atom is introduced by treating the intermediate compound with a brominating agent, such as bromine or N-bromosuccinimide (NBS).
Chloromethylation: The final step involves the chloromethylation of the brominated pyrazole using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or styrene derivatives.
Scientific Research Applications
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a potential inhibitor or modulator of biological targets, such as enzymes or receptors, due to its unique structural features.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: As an intermediate in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole: Unique due to the presence of both bromine and chlorine atoms, as well as the trifluoroethyl group.
4-Bromo-3-(methyl)-1-(2,2,2-trifluoroethyl)pyrazole: Lacks the chloromethyl group, which may affect its reactivity and applications.
4-Chloro-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole: Contains chlorine instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness
The combination of bromine, chlorine, and trifluoroethyl groups in this compound makes it a versatile compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
4-bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClF3N2/c7-4-2-13(3-6(9,10)11)12-5(4)1-8/h2H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFRAYGQJUQGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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